An In-depth Technical Guide to 3,3',4',5,6,7,8-Heptamethoxyflavone: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 3,3',4',5,6,7,8-Heptamethoxyflavone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3',4',5,6,7,8-Heptamethoxyflavone (HMF), a polymethoxyflavone predominantly found in citrus peels, has emerged as a compound of significant interest in biomedical research.[1][2][3] Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and skin-protective effects, position it as a promising candidate for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of HMF, with a focus on its underlying molecular mechanisms. Detailed experimental protocols and quantitative data from key studies are presented to facilitate future research and drug development efforts.
Chemical Structure and Physicochemical Properties
3,3',4',5,6,7,8-Heptamethoxyflavone is a flavonoid characterized by a flavone backbone with seven methoxy groups attached to its A, B, and C rings. This high degree of methoxylation contributes to its unique chemical and biological properties.
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | [4] |
| Molecular Formula | C22H24O9 | [4] |
| Molecular Weight | 432.4 g/mol | [4] |
| CAS Number | 1178-24-1 | [4] |
| Appearance | Solid, Yellow powder | [4][5] |
| Melting Point | 129 - 131 °C | [4] |
| Solubility | Soluble in DMSO and Methanol.[6] Almost insoluble in water (0.052 g/L at 25 °C). | [5][6] |
| SMILES | COC1=CC(OC)=C(OC)C=C1C2=C(OC)C(=O)C3=C(OC)C(OC)=C(OC)C(OC)=C3O2 | |
| InChI | InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3 | [4] |
Biological Activities and Signaling Pathways
HMF exhibits a broad spectrum of biological activities, which are attributed to its ability to modulate various cellular signaling pathways.
Neuroprotective Effects
HMF has demonstrated significant neuroprotective properties, primarily through the induction of Brain-Derived Neurotrophic Factor (BDNF).[1][2] Studies have shown that HMF enhances the expression of BDNF in astrocytes, which is crucial for neuronal survival, differentiation, and synaptic plasticity.[1][7] This effect is mediated by the activation of the cAMP/ERK/CREB signaling pathway.[1] HMF has been shown to inhibit phosphodiesterase 4B (PDE4B) and PDE4D, leading to an increase in intracellular cAMP levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK). Activated ERK then phosphorylates the cAMP Response Element-Binding protein (CREB), a transcription factor that binds to the promoter region of the BDNF gene, thereby upregulating its expression.[1][7]
Anti-inflammatory Activity
HMF exerts potent anti-inflammatory effects, particularly in the context of neuroinflammation. It has been shown to suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the expression of pro-inflammatory mediators such as interleukin-1β (IL-1β) in the hippocampus.[8][9][10] The anti-inflammatory mechanism of HMF is also linked to its ability to inhibit phosphodiesterase (PDE), which can lead to the suppression of inflammatory cytokine production.[8] While the exact downstream signaling is still under investigation, it is suggested that pathways involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and JNK are likely targets.[8]
Skin Photoaging Protection
In the realm of dermatology, HMF shows promise in protecting the skin from photoaging induced by ultraviolet (UV) radiation. It achieves this by inhibiting collagenase activity and promoting the synthesis of type I procollagen in human dermal fibroblasts (HDFn).[11][12] This dual action helps to maintain the integrity of the extracellular matrix. The underlying mechanism involves the modulation of two key signaling pathways:
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Inhibition of the MAPK Pathway: HMF suppresses the UVB-induced phosphorylation of ERK, JNK, and c-Jun, which are upstream regulators of matrix metalloproteinase-1 (MMP-1), a major collagen-degrading enzyme.[11]
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Modulation of the TGF-β/Smad Pathway: HMF promotes the expression of Smad3, a key transducer of TGF-β signaling that upregulates collagen synthesis, while suppressing the expression of the inhibitory Smad7.[12]
Anti-proliferative and Chemopreventive Activities
HMF has demonstrated anti-proliferative activity against various cancer cell lines.[13] It has also been shown to have anti-tumor-initiating effects in mouse skin carcinogenesis models, suggesting its potential as a chemopreventive agent against nitric oxide-induced carcinogenesis.[3]
Immunomodulatory Effects
HMF exhibits immunomodulatory functions by selectively reducing the production of interleukin-4 (IL-4), a key cytokine in Th2-mediated immune responses, in mouse spleen cells.[14] This suggests a potential role for HMF in modulating allergic and other immune-related disorders.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.
Cell Culture and Treatment for Anti-proliferative Assays
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Cell Lines: Various human tumor cell lines (e.g., Hep-2, MCF-7) and normal human cell lines are used.[15]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (10%) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[16]
-
HMF Preparation: HMF is dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock is then diluted with the culture medium to the desired final concentrations for treating the cells.[15]
-
Treatment Protocol: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of HMF or the vehicle control (DMSO). The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[15]
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, CREB, BDNF, MMP-1, Smad3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Animal Models for In Vivo Studies
-
Neuroinflammation Model: Mice are administered lipopolysaccharide (LPS) to induce systemic inflammation. HMF is administered orally or via injection at various doses. The effects on microglial activation and cytokine expression in the brain are then assessed.[17]
-
Carrageenan-Induced Paw Edema: This is a common model for acute inflammation. Rats are injected with carrageenan into the paw, and HMF is administered intraperitoneally. The anti-inflammatory effect is measured by the reduction in paw edema.[18]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the biological activities of HMF.
Table 1: Anti-proliferative Activity of HMF
| Cell Line | IC50 (µM) | Reference |
| B16 Melanoma 4A5 | 38 | [6] |
| CCRF-HSB-2 Leukemia | 29 | [6] |
| TGBC11TKB Gastric Cancer | 9 | [6] |
Table 2: Inhibition of Efflux Transporters by HMF
| Transporter | Substrate | IC50 (µM) | Reference |
| Breast Cancer Resistance Protein (BCRP) | Hoechst 33342 | 1.4 | [6] |
| P-glycoprotein (P-gp/MDR1) | Rhodamine 123 | 31 | [6] |
Table 3: Effects of HMF on Type I Procollagen Synthesis in UVB-irradiated HDFn Cells
| HMF Concentration (µg/mL) | Type I Procollagen (µg/mL) | Reference |
| 0 (UVB only) | ~0.3 | [12] |
| 50 | 0.46 ± 0.01 | [12] |
| 100 | 0.56 ± 0.04 | [12] |
| 200 | 0.61 ± 0.01 | [12] |
Conclusion and Future Directions
3,3',4',5,6,7,8-Heptamethoxyflavone is a multifaceted natural compound with a wide range of promising biological activities. Its ability to modulate key signaling pathways involved in neuroprotection, inflammation, and skin health makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the complete spectrum of its molecular targets, optimizing its bioavailability, and evaluating its efficacy and safety in more complex disease models. The detailed information provided in this guide serves as a valuable resource for scientists and researchers dedicated to exploring the therapeutic potential of this remarkable flavonoid.
References
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- 16. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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